molecular formula C₂₄H₃₅ClN₆O₉ B612331 Caspase-9 Inhibitor III(Ac-LEHD-CMK) CAS No. 403848-57-7

Caspase-9 Inhibitor III(Ac-LEHD-CMK)

Cat. No.: B612331
CAS No.: 403848-57-7
M. Wt: 587.02
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caspase-9 Inhibitor III(Ac-LEHD-CMK) is a synthetic peptide that has garnered significant attention in the field of medical research due to its potential therapeutic applications. This peptide is known for its potent biological activity and has been extensively studied for its effects on cell function and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caspase-9 Inhibitor III(Ac-LEHD-CMK) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Caspase-9 Inhibitor III(Ac-LEHD-CMK) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Caspase-9 Inhibitor III(Ac-LEHD-CMK) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Cancer Therapy

Caspase-9 inhibitors like Ac-LEHD-CMK have been studied for their role in enhancing the efficacy of cancer treatments:

  • Protection of Normal Cells : Research indicates that Ac-LEHD-CMK can protect normal human liver cells from tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis while allowing cancer cells to undergo cell death. This selective protection may enhance the therapeutic window for TRAIL-based therapies in clinical settings .
  • Combination Therapies : Studies have shown that inhibiting caspase-9 can improve the effectiveness of Hsp90 inhibitors in cancer therapy. The combination treatment not only enhances antitumor immune responses but also induces immunogenic cell death, which is crucial for effective cancer treatment .

Neuroprotection

Caspase-9 plays a significant role in neurodegenerative diseases, where its inhibition can provide protective effects:

  • Acute Liver Injury : In models of acute liver injury induced by carbon tetrachloride (CCl4), the use of Ac-LEHD-CMK exacerbated liver damage, indicating that caspase-9 inhibition may impair cytoprotective autophagy processes . This suggests a complex role for caspase-9 where its inhibition must be carefully controlled.
  • Retinal Injury : In studies involving retinal vein occlusion (RVO), inhibition of caspase-9 was shown to limit neuronal injury, highlighting its potential as a therapeutic target for protecting retinal neurons during vascular insults .

Autophagy Regulation

Research has demonstrated that caspase-9 is involved in autophagic processes:

  • Cell Survival Mechanisms : Inhibition of caspase-9 has been linked to enhanced autophagic flux, potentially promoting cell survival under stress conditions. This dual role complicates the therapeutic use of caspase inhibitors as they may block beneficial autophagic responses while promoting cell death under certain conditions .

Case Studies and Findings

StudyFindingsImplications
Liver Injury Model Ac-LEHD-CMK exacerbated CCl4-induced liver damage.Suggests careful consideration of caspase inhibition in liver therapies .
TRAIL Resistance Ac-LEHD-CMK protected normal hepatocytes while allowing cancer cells to die.Potential for safer TRAIL therapies in cancer treatment .
Retinal Damage Caspase-9 inhibition reduced neuronal injury post-RVO.Indicates therapeutic potential for retinal protection .
Cancer Cell Response Combination with Hsp90 inhibitors enhanced immune responses and induced cell death.Supports use in synergistic cancer therapies .

Mechanism of Action

The mechanism of action of Caspase-9 Inhibitor III(Ac-LEHD-CMK) involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, protein synthesis, and cellular behavior. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-CH2Br: Similar structure but with a bromine atom instead of chlorine.

    Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-CH2I: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Caspase-9 Inhibitor III(Ac-LEHD-CMK) is unique due to its specific sequence and the presence of a chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its properties and applications.

Biological Activity

Caspase-9 Inhibitor III, also known as Ac-LEHD-CMK, is a potent small molecule inhibitor that specifically targets caspase-9, a key enzyme in the apoptotic pathway. This compound has garnered significant attention for its role in cancer research and therapeutic applications due to its ability to modulate apoptosis.

Caspase-9 Inhibitor III has the following chemical properties:

PropertyDetails
CAS Number 403848-57-7
Empirical Formula C₂₄H₃₅ClN₆O₉
Molecular Weight 504.03 g/mol
Structure Chemical Structure

Caspase-9 is an initiator caspase that plays a critical role in the intrinsic pathway of apoptosis. Upon activation, it cleaves and activates downstream effector caspases (such as caspase-3 and caspase-7), leading to cellular apoptosis. Ac-LEHD-CMK inhibits caspase-9 by binding to its active site, thereby preventing the cleavage of its substrates and subsequent apoptotic signaling.

Inhibition Studies

Research indicates that Ac-LEHD-CMK effectively inhibits caspase-9 activity in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) has been determined to be approximately 300 nM, indicating its potency as an inhibitor .

Case Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines, treatment with Ac-LEHD-CMK resulted in reduced apoptosis rates compared to control groups. For instance, in a study using human breast cancer MCF-7 cells, the inhibitor significantly decreased the levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .
  • Neuroprotection : Ac-LEHD-CMK has been investigated for its neuroprotective effects in models of cerebral ischemia. The inhibition of caspase-9 was shown to reduce neuronal cell death and improve functional outcomes in animal models of stroke, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Muscle Atrophy : Research has also explored the role of caspase-9 inhibition in muscle cell proliferation. Suppression of caspase-9 led to increased expression of growth-related genes and enhanced cell viability in bovine skeletal myoblasts, highlighting its potential in treating muscle atrophy conditions .

Comparative Analysis with Other Caspase Inhibitors

The efficacy of Ac-LEHD-CMK can be compared with other inhibitors such as Z-IETD-FMK (caspase-8 inhibitor) and Q-VD-OPh (broad-spectrum caspase inhibitor). The following table summarizes their properties:

InhibitorTarget CaspasesIC50 (nM)Application Area
Ac-LEHD-CMKCaspase-9300Cancer, Neuroprotection
Z-IETD-FMKCaspase-81950Cancer
Q-VD-OPhCaspases 3, 7, 8, 91000Broad applications

Properties

IUPAC Name

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLQUNMFYXVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.